Thioglycine
Description
Significance of Thioamides in Biochemical and Synthetic Contexts
Thioamides are intriguing bioisosteres of amide bonds, where a sulfur atom replaces the carbonyl oxygen. researchgate.net This single-atom substitution imparts altered nucleophilicity and hydrogen bonding characteristics, which are significant for both chemical reactivity and non-covalent interactions. researchgate.netchemrxiv.org In the realm of biochemistry, this modification has been leveraged to enhance the stability of peptides against enzymatic hydrolysis and to improve their binding affinity to target molecules. researchgate.netresearchgate.net The introduction of thioamides can also stabilize specific peptide conformations. chemrxiv.org
From a synthetic chemistry perspective, thioamides are versatile building blocks, particularly in the creation of heterocyclic compounds. researchgate.net Traditional methods for synthesizing thioamides include the use of thionating agents like Lawesson's reagent or the Willgerodt-Kindler reaction. researchgate.netchemrxiv.org More contemporary and environmentally friendly approaches have also been developed, including methods that are performed in water or without a solvent. mdpi.com The ability to introduce thioamide bonds into peptides and proteins in a site-specific and stereospecific manner remains an active area of research, as it holds the potential to improve the pharmacological properties of peptide-based therapeutics. researchgate.net
A table summarizing the key differences between amides and thioamides is presented below:
| Feature | Amide | Thioamide |
| Key Atoms | Carbonyl Oxygen (C=O) | Thiocarbonyl Sulfur (C=S) |
| Nucleophilicity | Lower | Higher researchgate.net |
| Hydrogen Bonding | Standard amide hydrogen bonding | Altered hydrogen bonding properties researchgate.net |
| Proteolytic Stability | Susceptible to hydrolysis | Increased resistance to hydrolysis researchgate.netchemrxiv.org |
| Synthetic Utility | Ubiquitous in organic chemistry | Versatile intermediates, especially for heterocycles researchgate.net |
Overview of Thioglycine as a Post-Translationally Modified Amino Acid
This compound is a rare post-translational modification (PTM) where the carbonyl oxygen of a glycine (B1666218) residue within a peptide backbone is substituted with a sulfur atom. acs.org This modification has been identified in the active site of methyl-coenzyme M reductase (MCR), a key enzyme in both methane (B114726) production (methanogenesis) and consumption (methanotrophy) by archaea. plos.orgnih.govescholarship.org
The biosynthesis of this compound is a complex enzymatic process. In methanogenic archaea, the formation of this compound in the McrA subunit of MCR is dependent on the products of the ycaO and tfuA genes. nih.govosti.govelifesciences.org Deletion of these genes results in the incorporation of a standard glycine residue instead of this compound, leading to significant growth defects under certain conditions, such as at elevated temperatures or on substrates with low energy yields. nih.govosti.gov This suggests that while not essential for the catalytic activity of MCR, the this compound modification plays a crucial role in fine-tuning the enzyme's properties and stabilizing the protein structure near the active site. acs.orgnih.govosti.gov
In humans, a similar process of C-terminal thiocarboxylation is observed in the biosynthesis of the molybdenum cofactor (Moco). nih.gov The MOCS3 protein activates the C-terminal glycine of MOCS2A by forming an acyl-adenylate. nih.govuniprot.org Subsequently, a sulfur atom is transferred to form a thiocarboxylate group on MOCS2A, which then acts as a sulfur donor for the synthesis of molybdopterin, the organic component of Moco. nih.govuniprot.orguniprot.org
A table detailing the proteins and organisms involved in this compound formation is provided below:
| Organism/System | Protein(s) Involved | Function |
| Methanogenic Archaea (e.g., Methanosarcina acetivorans) | YcaO, TfuA, McrA | Formation of this compound in the active site of Methyl-coenzyme M reductase (MCR) nih.govosti.gov |
| Humans | MOCS3, MOCS2A | C-terminal thiocarboxylation of MOCS2A for molybdenum cofactor biosynthesis nih.govuniprot.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoethanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NOS/c3-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJIBWZIQDUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335011 | |
| Record name | Aminothioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-10-1 | |
| Record name | Thioglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminothioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC58U6NVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Thioglycine and Its Chemical Derivatives
Established Synthetic Pathways for Thioglycine
The chemical synthesis of this compound, particularly its incorporation into peptide chains, relies on established methods of organic chemistry, with solid-phase synthesis being a primary approach.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for assembling peptides in a stepwise fashion on a solid resin support. wikipedia.orgbeilstein-journals.org This technique allows for the use of excess reagents to drive reactions to completion and simplifies the purification process by washing away excess materials from the resin-bound peptide. wikipedia.org While effective for standard peptides, the incorporation of a thioamide, as in a this compound residue, introduces specific challenges. researchgate.netresearchgate.net
The primary difficulties in synthesizing thioamide-containing peptides via SPPS include:
Epimerization: The alpha-proton of a thionated amino acid is more acidic (by about 3 pKa units) than its standard amide counterpart. researchgate.netresearchgate.net This increased acidity makes the residue susceptible to racemization (epimerization) during the basic conditions used for Fmoc-group deprotection in standard SPPS protocols. researchgate.netresearchgate.net
Acidic Cleavage: The thioamide bond's enhanced nucleophilicity makes the peptide backbone prone to fragmentation near the thionated residue when treated with strong acids, such as during the final cleavage from the resin. researchgate.netnih.gov
To overcome these obstacles, optimized protocols and specialized reagents have been developed. This includes the use of highly efficient thioacylating reagents, such as thioacyl-benzotriazoles, which allow for the clean and near-quantitative introduction of the thioamide functionality onto the growing peptide chain on the solid support. researchgate.net
Table 1: Challenges and Solutions in Solid-Phase Synthesis of this compound Peptides
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Epimerization | Increased acidity of the α-proton leads to racemization under basic conditions (e.g., Fmoc deprotection). researchgate.netresearchgate.net | Use of optimized, milder base conditions for Fmoc-cleavage. researchgate.net |
| Acidolysis | Enhanced nucleophilicity of the thioamide bond can lead to peptide chain cleavage during acid treatment for resin removal. researchgate.netnih.gov | Employing acid-labile linkers that require less harsh acidic conditions for cleavage. |
| Thionation | Difficulty in converting a standard amide to a thioamide on the solid support. | Use of efficient thioacylating agents like thioacyl-benzotriazolides for direct coupling of the thionated amino acid. researchgate.net |
Biosynthesis of this compound in Biological Systems
In nature, this compound is a rare post-translational modification found in proteins. frontiersin.orgnih.gov Its biosynthesis is a complex enzymatic process that has been primarily studied in methanogenic archaea, where it is a critical modification in the active site of methyl-coenzyme M reductase (MCR), the enzyme responsible for methane (B114726) metabolism. pnas.orgelifesciences.orgnih.gov
Genetic and biochemical studies have identified two key proteins, YcaO and TfuA, as essential for the formation of this compound in the α-subunit of MCR (McrA). elifesciences.orgrhhz.net In the archaeon Methanosarcina acetivorans, the deletion of the genes encoding YcaO and TfuA was shown to abolish the formation of this compound, with glycine (B1666218) being found in its place. elifesciences.orgplos.orgelifesciences.org
YcaO: This protein is a member of a superfamily of enzymes known to catalyze ATP-dependent cyclodehydration reactions. pnas.orgresearchgate.net In the context of this compound synthesis, YcaO functions as a backbone kinase, activating the amide bond for sulfur incorporation. acs.orgacs.org
TfuA: This protein is often encoded adjacent to the ycaO gene and is typically required for the thioamidation reaction to occur. pnas.orgelifesciences.org While its precise function was initially unclear, proposed roles included assisting in peptide substrate binding, regulating YcaO's use of ATP, or delivering the necessary sulfide (B99878). pnas.orgnih.gov Some methanogens possess YcaO enzymes that can function independently of TfuA. rhhz.netnih.gov
The absence of the this compound modification in mutants lacking ycaO-tfuA leads to significant growth defects, particularly under stressful conditions like elevated temperatures, suggesting the modification is crucial for the structural stability of the MCR enzyme. elifesciences.orgnih.govacs.org
Table 2: Key Proteins in the Biosynthesis of this compound
| Protein | Classification | Function in this compound Formation |
|---|---|---|
| YcaO | ATP-dependent enzyme, Kinase | Activates the glycine backbone amide via phosphorylation, preparing it for sulfur incorporation. researchgate.netacs.orgacs.org |
| TfuA | Auxiliary Protein | Partner protein often required for YcaO activity; may be involved in substrate recognition or sulfur delivery. pnas.orgelifesciences.orgacs.org |
| McrA | Subunit of Methyl-coenzyme M Reductase | The protein substrate that undergoes post-translational modification to contain a this compound residue at its active site. pnas.orgelifesciences.org |
The biochemical mechanism for the enzymatic formation of the thioamide bond in proteins like McrA has been elucidated through in vitro reconstitution studies. rhhz.netresearchgate.net The process is analogous to other reactions catalyzed by YcaO enzymes, such as azoline formation, but utilizes an external sulfide source instead of an internal nucleophile. nih.govpnas.orgnih.gov
The proposed mechanism proceeds via two main steps:
Amide Activation: The YcaO enzyme utilizes a molecule of ATP to phosphorylate the carbonyl oxygen of the glycine residue's amide bond. researchgate.net This creates a highly reactive O-phosphorylated hemiorthoamide intermediate. nih.govresearchgate.net
Nucleophilic Attack and Thioamide Formation: An external, inorganic sulfide source (demonstrated in vitro using Na₂S) acts as a nucleophile. pnas.orgrhhz.net It attacks the activated carbonyl carbon, which is followed by the elimination of the phosphate (B84403) group to yield the final thioamide bond. nih.govresearchgate.net
This ATP-dependent mechanism effectively replaces the amide oxygen with a sulfur atom, converting a glycine residue into this compound post-translationally. researchgate.netacs.org
Derivatization Strategies for this compound
The unique properties of the thioamide bond have prompted interest in creating this compound-containing peptides and proteins for various research applications, from studying protein folding to developing novel therapeutics. nih.govresearchgate.netnih.gov
Beyond the direct synthesis of short thio-peptides using SPPS, more complex derivatives and larger proteins containing this compound are often constructed using a combination of synthetic and biological techniques.
Native Chemical Ligation (NCL) is a powerful and widely used strategy. nih.gov This method allows for the joining of two unprotected peptide fragments in an aqueous solution. nih.gov To incorporate a this compound residue into a large protein, the following approach is used:
A relatively short peptide fragment containing the desired this compound residue is first synthesized using SPPS. This fragment is prepared with a C-terminal thioester.
The remaining, larger portion of the target protein is produced separately, often through recombinant expression in bacteria, with an N-terminal cysteine residue.
The two fragments are then joined via NCL. The process involves a reversible transthioesterification reaction between the C-terminal thioester of the synthetic peptide and the N-terminal cysteine of the recombinant protein, followed by an irreversible S-to-N acyl shift that forms a native peptide bond at the ligation site. nih.gov
This semi-synthetic approach circumvents the significant challenges of producing long polypeptide chains with thioamide modifications directly through SPPS. nih.gov
Table 3: Comparison of Synthesis Strategies for this compound-Containing Peptides
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support. wikipedia.org | Good for short to medium-length peptides; allows precise placement of the thioamide. researchgate.net | Technically challenging for long sequences; risk of epimerization and acid-catalyzed cleavage. researchgate.netnih.gov |
| Native Chemical Ligation (NCL) | Ligation of a synthetic peptide (with thioamide) to a larger, recombinantly expressed protein fragment. nih.gov | Enables the creation of large, full-length proteins with a site-specific thioamide; bypasses limitations of SPPS for long peptides. nih.gov | Requires an N-terminal cysteine at the ligation site; involves multiple steps (synthesis and expression). |
2 Generation of Novel Thio-Derivatives for Research Applications
The synthesis of novel thio-derivatives, particularly those of amino acids like this compound, is a significant area of research. These compounds serve as valuable tools in studying peptide and protein structure and function, as well as in the development of new therapeutic agents. chemrxiv.org The replacement of an amide bond with a thioamide bond can alter the chemical and biological properties of a peptide, including its nucleophilicity, hydrogen bonding capabilities, and stability towards enzymatic hydrolysis. chemrxiv.orgresearchgate.net
One notable application is the synthesis of human beta-endorphinyl-thioglycine. nih.gov This synthetic peptide, a derivative of the naturally occurring opioid peptide beta-endorphin, has been created for research into pain management and its influence on mood and stress responses. ontosight.ai The solid-phase method is a common approach for synthesizing such peptide derivatives. nih.gov
Another key area of research involves the synthesis of N-tertiobutyloxycarbonyl (Boc) protected this compound derivatives, such as Boc-GlyS-NHCH3. researchgate.net These derivatives are instrumental in studying the conformational effects of thioamide substitution in peptides. X-ray crystallography studies of these molecules have revealed that the fundamental electronic properties of the peptide bond are not significantly altered by the presence of the sulfur atom, although the C=S bond is longer than the C=O bond in standard peptides. researchgate.net This foundational knowledge allows for the predictable incorporation of thioamide linkages into more complex peptide structures. researchgate.net
The development of thio-derivatives also extends to their use in creating affinity columns for the purification of biomolecules. For instance, a citraconyl derivative of human beta-endorphinyl-thioglycine has been coupled to aminohexyl-Sepharose to create a resin for the affinity chromatography of antisera to beta-lipotropin and beta-endorphin. nih.gov
Furthermore, research has explored the synthesis of thiazole (B1198619) derivatives containing quinoline (B57606) moieties. orientjchem.org While not directly this compound derivatives, this research highlights the broader interest in sulfur-containing heterocyclic compounds for their potential biological activities, including antibacterial, antifungal, and anticancer effects. orientjchem.organalis.com.my
Table 1: Examples of Synthesized this compound Derivatives and Their Research Applications
| Derivative Name | Synthetic Method | Research Application |
|---|---|---|
| Human beta-endorphinyl-thioglycine | Solid-phase peptide synthesis | Affinity chromatography, study of opioid receptors nih.govontosight.ai |
Enzymatic Pathways Involving YcaO and TfuA Proteins
3 Chemical Methods for Thioamide Synthesis
The synthesis of thioamides, including this compound, from their corresponding amides is a fundamental transformation in organic chemistry with numerous methodologies available. acs.org These methods can be broadly categorized into two main strategies: direct thionation of the amide and prior activation of the amide followed by thiolysis. acs.org
A widely used approach for the direct conversion of amides to thioamides involves the use of thionating reagents. acs.org Phosphorus pentasulfide (P4S10) and Lawesson's reagent are among the most common reagents employed for this purpose. acs.orgresearchgate.net Lawesson's reagent is often preferred due to its milder reaction conditions compared to P4S10. researchgate.net Other reagents such as diethylthiocarbamoyl chloride, ethylaluminum sulfide, and boron sulfide have also been utilized. acs.org
Methods that rely on the prior activation of the amide offer an alternative route to thioamides. This strategy involves treating the amide with an electrophilic reagent to form a highly electrophilic intermediate, which is then reacted with a sulfur source. acs.org For example, amides can be activated with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of pyridine (B92270) to form pyridinium (B92312) salts. acs.org These activated intermediates readily undergo thiolysis with hydrogen sulfide (H2S) or aqueous ammonium (B1175870) sulfide to yield the corresponding thioamide in high yields. acs.orgresearchgate.net Aqueous ammonium sulfide has emerged as a practical and less hazardous substitute for hydrogen sulfide gas. researchgate.net
Recent advancements have focused on developing more environmentally friendly and efficient methods. A transition-metal-free, one-pot, three-component reaction has been developed for the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This method offers good functional group tolerance and avoids transition metal contamination in the final product. chemistryviews.org Another innovative approach utilizes a three-component reaction of alkynes, elemental sulfur, and aliphatic amines, providing an atom-economical route to thioamides. organic-chemistry.org
Furthermore, microwave-assisted organic synthesis has been applied to the Kindler thioamide synthesis, which involves the condensation of aldehydes, amines, and elemental sulfur. organic-chemistry.org This technique significantly reduces reaction times. organic-chemistry.org Water has also been explored as a green solvent for thioamide synthesis, enabling the reaction to proceed without the need for catalysts or external energy input in some cases. organic-chemistry.org
Table 2: Common Reagents and Methods for Thioamide Synthesis
| Method | Reagent(s) | Description |
|---|---|---|
| Direct Thionation | Lawesson's reagent, Phosphorus pentasulfide (P4S10) | Direct conversion of an amide to a thioamide using a thionating agent. acs.orgresearchgate.net |
| Amide Activation | Trifluoromethanesulfonic anhydride/Pyridine, then (NH4)2S | Activation of the amide followed by reaction with a sulfur source. acs.org |
| Three-Component Reaction | Chlorohydrocarbons, Amides, Elemental Sulfur | A one-pot synthesis that is transition-metal-free. chemistryviews.org |
| Three-Component Reaction | Alkynes, Elemental Sulfur, Aliphatic Amines | An atom-economical method for thioamide synthesis. organic-chemistry.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Human beta-endorphinyl-thioglycine |
| N-tertiobutyloxycarbonyl N′-methylthis compound |
| N-tertiobutyloxycarbonyl N′-methylthioalanine |
| beta-lipotropin |
| beta-endorphin |
| Thiazole |
| Quinoline |
| Phosphorus pentasulfide |
| Lawesson's reagent |
| Diethylthiocarbamoyl chloride |
| Ethylaluminum sulfide |
| Boron sulfide |
| Trifluoromethanesulfonic anhydride |
| Pyridine |
| Hydrogen sulfide |
| Ammonium sulfide |
Biochemical and Enzymatic Roles of Thioglycine
Role of Thioglycine as a Post-Translational Modification (PTM) in Proteins
This compound is a rare and unusual type of post-translational modification (PTM) where the oxygen atom of a glycine (B1666218) residue's peptide bond is substituted with a sulfur atom, forming a thioamide. elifesciences.orgnih.gov This modification is not widespread in nature but has been identified as a critical feature in specific enzymes within certain microorganisms. elifesciences.orgelifesciences.org Unlike more common PTMs that occur on amino acid side chains, this modification alters the polypeptide backbone itself, introducing unique chemical properties. acs.orgnih.gov The biosynthesis of this compound is a complex enzymatic process; in archaea, it requires proteins encoded by the tfuA and ycaO genes. elifesciences.orgacs.org While the full scope of its biological functions is still under investigation, its most well-documented role is within the enzyme methyl-coenzyme M reductase. elifesciences.orgfrontiersin.orgnih.gov
Methyl-coenzyme M reductase (MCR) is a key enzyme found exclusively in anaerobic archaea, where it catalyzes the final, methane-forming step in methanogenesis and the initial, methane-activating step in the anaerobic oxidation of methane (B114726) (AOM). elifesciences.orgfrontiersin.orgnih.gov The enzyme is a complex protein, typically a dimer of three distinct subunits (α2β2γ2), containing a unique nickel-based cofactor called F430 at its active sites. frontiersin.orgnih.govacs.org The α-subunit of MCR (McrA) is distinguished by the presence of several unusual PTMs clustered around the active site, including this compound. elifesciences.orgacs.org
The this compound modification is a conserved feature in MCRs from all methanogens and anaerobic methanotrophic (ANME) archaea examined to date. nih.govfrontiersin.orgrsc.orgbiorxiv.org This high degree of conservation across diverse species points to a functionally important role. asm.org Structurally, the this compound residue is located on the McrA subunit, deep within the enzyme's hydrophobic channel leading to the active site. elifesciences.orgfrontiersin.org For example, in the MCR from Methanothermobacter marburgensis, the modification is at position Glycine-445. frontiersin.org It is positioned in the close vicinity of the bound substrates, coenzyme M (CoM) and coenzyme B (CoB), and the nickel cofactor F430. nih.govresearchgate.net This specific placement within the catalytic core suggests an influence on the enzyme's function or structural integrity. elifesciences.orgresearchgate.net
Table 1: Post-Translational Modifications in Methyl-Coenzyme M Reductase (MCR)
| Modification | Abbreviation | Found in MCR | Location |
| This compound | Thio-Gly / GL3 | Yes | McrA Subunit, near active site |
| 1-N-methylhistidine | MHS | Yes | McrA Subunit, near active site |
| S-methylcysteine | SMC | Yes | McrA Subunit, near active site |
| 2-(S)-methylglutamine | MGN | Yes | McrA Subunit, near active site |
| 5-(S)-methylarginine | AGM | Yes | McrA Subunit, near active site |
| Didehydroaspartate | Dya | Yes | McrA Subunit, near active site |
| 6-hydroxy-tryptophan | - | Yes (some species) | McrA Subunit, near active site |
Experimental evidence strongly suggests that the primary role of the this compound modification is structural. elifesciences.orgrsc.org While it is not absolutely essential for MCR catalysis, its absence has significant consequences. acs.orgnih.gov Genetic studies in the methanogen Methanosarcina acetivorans, where the genes for this compound synthesis were deleted, resulted in viable organisms that produced MCR with a standard glycine instead of this compound. elifesciences.org However, these mutants exhibited severe growth defects, especially when grown on substrates with low energy yields or at elevated temperatures. elifesciences.org
These findings indicate that the this compound modification is crucial for stabilizing the secondary structure of the protein near the active site. elifesciences.orgdnayaklab.com The substitution of a carbonyl with a thiocarbonyl can alter local bond lengths and angles, restricting the conformational flexibility of the polypeptide backbone. researchgate.netrsc.org This added stability is likely critical for maintaining the precise architecture of the active site, ensuring the enzyme functions efficiently, particularly under physiologically stressful or thermodynamically challenging conditions. elifesciences.org
Although a structural role is well-supported, the strategic location of this compound in the active site has led to several hypotheses regarding its potential direct involvement in the catalytic mechanism. elifesciences.orgnih.govfrontiersin.org
One prominent theory proposes that the this compound residue facilitates the deprotonation of the thiol group of coenzyme B (HS-CoB). elifesciences.orgfrontiersin.orgbiorxiv.org By replacing the carbonyl oxygen with a more polarizable sulfur atom, the thioamide bond could alter the local electrostatic environment. This change is proposed to lower the pKa of the nearby sulfhydryl group of CoB, making it easier to remove its proton, a crucial step for the subsequent chemical reaction with methyl-coenzyme M. nih.govbiorxiv.org
A second mechanistic hypothesis suggests that this compound could act as an intermediate electron carrier during the catalytic cycle. elifesciences.orgnih.govfrontiersin.org The MCR reaction is thought to proceed through radical intermediates. elifesciences.org In this proposed mechanism, the thioamide group of the glycine could participate in redox chemistry, potentially helping to shuttle an electron during the oxidation of a proposed heterodisulfide anion radical intermediate. elifesciences.orgnih.gov
This compound in Methyl-Coenzyme M Reductase (MCR)
Proposed Catalytic Mechanisms Involving this compound in MCR
Contribution of Thioamide Cis-Trans Isomerization to Catalysis
The substitution of an amide bond with a thioamide introduces significant alterations to its physicochemical properties. Thioamides possess a higher barrier to cis-trans isomerization compared to their amide counterparts. nih.gov This characteristic has led to their use as photoswitches in peptides, where irradiation with specific UV wavelengths can selectively populate either the cis or trans isomer. nih.gov The photoinduced isomerization is a rapid process, while the thermal relaxation back to the more stable state is comparatively slow. nih.gov
In the context of enzyme catalysis, particularly in methyl-coenzyme M reductase (MCR), the potential role of this compound's cis-trans isomerization has been a subject of investigation. One hypothesis suggests that the isomerization of the thioamide bond during the catalytic cycle could be crucial for coupling the two active sites of the MCR enzyme. elifesciences.orgnih.gov This proposed "two-stroke" mechanism highlights a potential dynamic role for the this compound residue beyond a static structural contribution. elifesciences.orgnih.gov While some studies suggest that the primary role of this compound may be to enhance the structural stability of the enzyme, the possibility of its direct involvement in the catalytic mechanism through isomerization remains an area of active research. nih.govplos.org
Enzymatic Installation of this compound
The biosynthesis of this compound involves a post-translational modification process where a glycine residue in a peptide backbone is converted to a this compound. This thioamidation is a complex enzymatic process requiring specific genetic machinery.
Genetic studies have been instrumental in identifying the key enzymatic players in this compound formation. The biosynthesis of this modification is primarily dependent on a gene locus containing two essential genes: ycaO and tfuA. elifesciences.orgbiorxiv.orgosti.govnih.gov This genetic pairing is found in organisms that produce thioamide-containing molecules, including the this compound in MCR. frontiersin.orgrhhz.net
The ycaO gene encodes a protein belonging to the YcaO superfamily, which is known to catalyze ATP-dependent modifications of peptide backbones. nih.govacs.org The tfuA gene, often located adjacent to ycaO, encodes a TfuA-like protein. frontiersin.orgrhhz.net The co-localization and frequent co-transcription of these two genes strongly suggest a cooperative function in the thioamidation process. elifesciences.org Deletion of either the ycaO or tfuA gene, or the entire locus, has been shown to abolish the formation of this compound, confirming their essential role in this biochemical pathway. rhhz.netrsc.org
The genetic context of the ycaO-tfuA locus often includes other genes involved in sulfur metabolism, further supporting its role in a sulfur-incorporation reaction. elifesciences.org While most thioamide-forming systems require both YcaO and TfuA, some instances of TfuA-independent YcaO enzymes have been identified, suggesting some variability in the enzymatic machinery. elifesciences.orgpnas.org
Biochemical analyses have provided deeper insights into the mechanism of YcaO-mediated thioamidation. YcaO enzymes are ATP-dependent and catalyze the activation of the amide carbonyl oxygen of the peptide backbone. nih.govfrontiersin.org This activation is believed to proceed through the formation of an O-phosphorylated hemiorthoamide intermediate. nih.govrhhz.net
In the formation of thioamides, this activated intermediate is then subjected to a nucleophilic attack by a sulfur source. nih.gov The reaction requires an external source of sulfide (B99878), which distinguishes it from other YcaO-catalyzed reactions like azoline formation where an adjacent cysteine residue acts as the nucleophile. nih.govpnas.org
The TfuA protein is thought to play a crucial role in this process, possibly by acting as an allosteric activator of YcaO or by facilitating the delivery of the sulfur donor. frontiersin.orgnih.gov Recent research has shown that TfuA can hydrolyze thiocarboxylated ThiS, a proteinaceous sulfur donor, and enhance the affinity of YcaO for its substrate. nih.gov The reconstitution of thioamidation in vitro has been achieved using purified YcaO and TfuA proteins, a peptide substrate, ATP, and a sulfide source, confirming the direct involvement of these components. rhhz.netpnas.org
Table 1: Key Components in Enzymatic this compound Formation
| Component | Function | Reference |
|---|---|---|
| YcaO | ATP-dependent enzyme that activates the peptide backbone for nucleophilic attack. | nih.govfrontiersin.org |
| TfuA | Partner protein that enhances YcaO activity, possibly by delivering the sulfur donor. | frontiersin.orgnih.gov |
| ATP | Provides the energy for the activation of the peptide backbone. | nih.govfrontiersin.org |
| Sulfur Source | Provides the sulfur atom for the thioamide bond formation. | nih.govpnas.org |
| Peptide Substrate | The precursor peptide containing the glycine residue to be modified. | rhhz.netpnas.org |
Genetic Requirements for Thioamidation (YcaO-TfuA Locus)
This compound as a Hydrogen Sulfide (H₂S) Donor
Beyond its role in enzymatic structures, this compound has been identified as a donor of hydrogen sulfide (H₂S), a significant gaseous signaling molecule in various physiological processes.
Characterization of H₂S Release Kinetics
This compound is a stable compound under both acidic and basic conditions. nih.gov However, in the presence of bicarbonate, it undergoes decomposition to release H₂S. nih.gov This release is triggered by the interaction of the thioamino acid with bicarbonate, leading to the formation of a carbamate (B1207046) intermediate. This intermediate then cyclizes, resulting in the liberation of H₂S and glycine.
The kinetics of H₂S release from this compound have been studied, and it is considered a slow-releasing H₂S donor compared to inorganic sulfide salts. nih.govunina.it This controlled release profile is a desirable characteristic for therapeutic applications, as it can mimic the endogenous production of H₂S more closely. Studies using ¹H NMR spectroscopy have been employed to monitor the decomposition of this compound in the presence of sodium bicarbonate and characterize the formation of the byproducts.
Investigations into H₂S-Related Signaling Pathways
The ability of this compound to release H₂S has prompted investigations into its effects on H₂S-related signaling pathways. H₂S is known to be involved in a multitude of cellular processes, including vasorelaxation, anti-inflammation, and cardioprotection. nih.govmdpi.com
In vitro studies have demonstrated that this compound can enhance the formation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in many signaling cascades. nih.gov This effect is consistent with the known ability of H₂S to activate soluble guanylate cyclase. Furthermore, this compound has been shown to promote vasorelaxation in mouse aortic rings, a classic physiological response mediated by H₂S. nih.gov
The signaling pathways influenced by H₂S are complex and include the modulation of ion channels, regulation of inflammatory responses through pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), and the activation of antioxidant responses via the Nrf2 pathway. mdpi.comresearchgate.netnih.gov The potential of this compound and other H₂S donors to modulate these pathways is an active area of research for the development of novel therapeutic strategies for cardiovascular and inflammatory diseases. nih.govhep.com.cn
Table 2: Investigated Effects of this compound as an H₂S Donor
| Effect | Signaling Pathway/Mechanism | Reference |
|---|---|---|
| Vasorelaxation | Enhancement of cGMP formation | nih.gov |
| Anti-inflammatory | Modulation of NF-κB and MAPK pathways | researchgate.netnih.gov |
| Cardioprotective | Activation of KATP channels, eNOS, and Nrf2 pathway | mdpi.com |
Theoretical and Computational Chemistry Studies of Thioglycine
Conformational Analysis using Quantum Chemical Methods
The conformational landscape of thioglycine, the thiol acid analog of glycine (B1666218), has been explored through various quantum chemical methods. researchgate.net Due to the presence of three internal rotational degrees of freedom around the C-N, C-C, and C-S bonds, this compound can exist in multiple conformations. asianpubs.org Computational studies have aimed to identify the most stable conformers and the energy barriers for their interconversion. asianpubs.orgasianpubs.org
Density Functional Theory (DFT) has been a prominent method for investigating the conformational properties of this compound. asianpubs.org Specifically, the B3LYP functional combined with different basis sets, such as 6-31+G*, 6-311++G**, and aug-cc-pVTZ, has been employed to optimize the geometries of various conformers. asianpubs.org These calculations are crucial for understanding the potential energy surface of the molecule. asianpubs.orgresearchgate.net DFT methods have successfully identified several stable conformers and have been used to calculate their relative energies. asianpubs.org
Second-order Møller-Plesset perturbation theory (MP2) is another high-level ab initio method used for the conformational analysis of this compound. researchgate.net Similar to DFT, MP2 calculations have been performed with various basis sets including 6-31+G*, 6-311++G**, and aug-cc-pVTZ to provide a detailed understanding of the molecule's conformational preferences. asianpubs.org MP2 methods are valuable for their ability to accurately account for electron correlation effects, which are important in determining the relative stabilities of different conformers. mdpi.comgloriabazargan.com
Across different levels of theory, including both DFT and MP2, conformer Ip has been consistently identified as the global minimum for this compound. asianpubs.orgasianpubs.org In this most stable conformation, both the amino group (NH2) and the S-H bond are situated cis to the carbonyl group. asianpubs.orgasianpubs.org Theoretical studies have also focused on calculating the rotational barriers for the interconversion between different conformers. asianpubs.orgasianpubs.org These barriers provide insight into the flexibility of the this compound molecule and the likelihood of conformational changes. asianpubs.org An energy profile diagram constructed at the B3LYP/6-311++G(d,p) level illustrates the energy landscape for these conversions. asianpubs.org
Below is an interactive data table summarizing the relative energies of different this compound conformers calculated at various levels of theory.
| Conformer | B3LYP/6-31+G | MP2/6-31+G | B3LYP/6-311++G | MP2/6-311++G | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |
| Ip | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| In | 0.45 | 0.52 | 0.48 | 0.55 | 0.49 | 0.56 |
| IIp | 2.15 | 2.25 | 2.10 | 2.20 | 2.08 | 2.18 |
| IIn | 2.55 | 2.65 | 2.50 | 2.60 | 2.48 | 2.58 |
| IIIp | 3.50 | 3.65 | 3.45 | 3.60 | 3.42 | 3.58 |
| IIIn | 3.80 | 3.95 | 3.75 | 3.90 | 3.72 | 3.88 |
| IVp | 4.10 | 4.25 | 4.05 | 4.20 | 4.02 | 4.18 |
| IVn | 4.40 | 4.55 | 4.35 | 4.50 | 4.32 | 4.48 |
Relative energies are given in kcal/mol.
The stability of different this compound conformers is significantly influenced by intramolecular hydrogen bonds. asianpubs.org These interactions have been identified and characterized using structural parameters, Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis. asianpubs.org The AIM analysis, for instance, helps in locating bond critical points (BCPs) and provides information about the strength of the hydrogen bonds through electron density (ρ) and its Laplacian (∇²ρ). asianpubs.org Different types of intramolecular hydrogen bonds have been identified, such as S-H···O, S-H···N, and bifurcated hydrogen bonds between the amino group hydrogens and the carbonyl oxygen or the sulfur atom. asianpubs.org These bonding interactions play a crucial role in stabilizing certain conformations. nih.govnih.gov
Identification of Global Minimum Conformations and Rotational Barriers
Vibrational Spectroscopy Predictions and Analyses
Computational methods have been instrumental in predicting and analyzing the vibrational spectra of this compound. scirp.org Harmonic vibrational frequencies are calculated at the same levels of theory used for conformational analysis (DFT and MP2) to confirm that the identified stationary points are true minima on the potential energy surface. asianpubs.orgasianpubs.org These calculations also provide the zero-point vibrational energy (ZPVE) correction, which is essential for accurate energy comparisons. asianpubs.org The predicted vibrational frequencies can be correlated with experimental infrared and Raman spectra, aiding in the assignment of fundamental vibrational modes. materialsciencejournal.orgleidenuniv.nlresearchgate.net
Application of Advanced Computational Techniques to Molecular Properties
Beyond conformational and vibrational analysis, advanced computational techniques are applied to investigate various molecular properties of this compound. ijrar.orgcardiff.ac.uk For instance, the dipole moments of the different conformers have been calculated, with the most stable conformer, Ip, exhibiting the smallest dipole moment. asianpubs.org Methods like Quantum Monte Carlo (QMC) and multi-configurational self-consistent field (MCSCF) can provide highly accurate electronic structure information. numberanalytics.com Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is an emerging area that can accelerate the prediction of molecular properties and the exploration of chemical space. ijrar.orgmdpi.comnih.gov These advanced methods contribute to a deeper understanding of the structure-property relationships in molecules like this compound. frontiersin.orgyoutube.com
Machine Learning Approaches in Theoretical Chemistry
The advent of machine learning (ML) has begun to revolutionize the field of computational chemistry, offering a pathway to overcome the traditional trade-off between accuracy and computational cost. arxiv.org While direct applications of machine learning to this compound are still emerging in the literature, the methodologies developed for analogous molecules, particularly glycine, provide a clear blueprint for future research.
Machine learning potentials (MLPs) are a prominent example of this new paradigm. scm.comquantistry.com These models are trained on extensive datasets of quantum mechanical calculations to learn the relationship between a molecule's atomic coordinates and its potential energy. arxiv.org Once trained, an MLP can predict the energy and forces for a new configuration at a fraction of the cost of the original quantum mechanical method, enabling large-scale simulations that were previously intractable. quantistry.combarbatti.org
The development of a reliable MLP for a flexible molecule like this compound would involve several key steps:
Data Generation: A comprehensive dataset of this compound conformations and their corresponding energies and forces would be generated using high-level quantum mechanical methods, such as coupled-cluster or density functional theory (DFT). asianpubs.orgtcpunilu.com This dataset must adequately sample the potential energy surface, including stable conformers, transition states, and higher-energy configurations.
Feature Engineering: The local atomic environment of each atom is represented by a set of numerical descriptors. These descriptors are designed to be invariant to rotation and translation of the molecule. barbatti.org
Model Training: A machine learning algorithm, such as a neural network or a Gaussian process regression model, is trained to map the atomic descriptors to the atomic energies. scm.comtcpunilu.com The total energy of the molecule is then the sum of the atomic energies. The training process aims to minimize the error between the MLP's predictions and the quantum mechanical reference data. arxiv.orgarxiv.org
Validation: The trained MLP is rigorously tested on a separate set of data not used during training to assess its accuracy and predictive power. arxiv.orgarxiv.org
For a molecule like this compound, with its multiple rotatable bonds leading to various conformers, an MLP would be particularly valuable for exploring its conformational landscape and dynamics over long timescales. Research on glycine has shown that the accuracy of an MLP in predicting relative conformer energies and interconversion barriers is a critical benchmark. arxiv.orgarxiv.org A simulation-oriented training approach, where the model is specifically optimized to reproduce these key properties, has been shown to yield more accurate and reliable MLPs. arxiv.org
The table below illustrates the types of data that would be essential for training and validating a machine learning potential for this compound, based on established computational studies.
| Data Point Type | Description | Relevance to MLP Development |
| Conformer Geometries | Optimized 3D coordinates of stable this compound conformers. | Provides the foundational structures for the training dataset. |
| Relative Energies | The energy of each conformer relative to the global minimum. | Crucial for ensuring the MLP correctly identifies the most stable forms of the molecule. |
| Interconversion Barriers | The energy barriers for rotation around the C-C, C-S, and C-N bonds. | Essential for accurately simulating the dynamic transitions between different conformers. |
| Forces on Atoms | The gradients of the potential energy with respect to atomic positions. | Training on forces in addition to energies leads to more robust and accurate MLPs. |
| Vibrational Frequencies | The frequencies of the normal modes of vibration for each conformer. | Can be used to validate the curvature of the potential energy surface learned by the MLP. |
Quantum Dynamics and Statistical Mechanics Modeling
Quantum dynamics and statistical mechanics provide the theoretical framework for understanding the motion of atoms and the macroscopic properties that arise from these microscopic behaviors. For this compound, these approaches are crucial for characterizing its conformational flexibility and the thermodynamics of its different forms.
Conformational Analysis and Statistical Populations
A foundational step in the theoretical study of this compound is the identification of its stable conformers and the energy barriers that separate them. Computational studies using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to perform a detailed conformational analysis of the this compound molecule. asianpubs.org These calculations reveal the existence of several stable conformers arising from rotations around the C-C, C-S, and C-N single bonds. asianpubs.org
One such study identified a conformer labeled 'Ip' as the global minimum, where both the NH2 group and the S-H bond are cis to the carbonyl group. asianpubs.org The relative energies of other conformers and the rotational barriers for their interconversion were also calculated. asianpubs.org
This information is the cornerstone for statistical mechanics modeling. Using the calculated relative energies (ΔE) of the conformers, their equilibrium populations can be estimated at a given temperature (T) using the Boltzmann distribution:
where k is the Boltzmann constant. This allows for the prediction of the dominant conformations of this compound in the gas phase.
The table below presents hypothetical data based on the types of results obtained in computational studies of this compound and related molecules, illustrating how relative energies translate to conformer populations.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Ip (Global Minimum) | 0.00 | 75.3 |
| IIp | 1.20 | 11.1 |
| In | 2.50 | 1.5 |
| IIn | 3.10 | 0.5 |
| IIIp | 4.50 | 0.1 |
Ab Initio Molecular Dynamics (AIMD)
To move beyond a static picture of conformers, ab initio molecular dynamics (AIMD) simulations can be performed. nih.govrub.de In AIMD, the forces on the atoms are calculated "on the fly" using a quantum mechanical method at each step of the simulation. nih.gov This allows for the direct simulation of the molecule's dynamic behavior without the need for a pre-defined force field.
For this compound, an AIMD simulation could track the transitions between different conformers in real-time, providing a deeper understanding of the pathways and timescales of these conformational changes. Furthermore, AIMD is essential for studying chemical reactions and for simulating the molecule's behavior in different environments, such as in a solvent. Studies on glycine have utilized AIMD to investigate intramolecular proton transfer in aqueous solution, a process that is also of interest for this compound. nih.govarxiv.org
The combination of conformational analysis, statistical mechanics, and quantum dynamics provides a comprehensive theoretical framework for understanding the structure, stability, and reactivity of this compound at a fundamental level.
Advanced Research Applications of Thioglycine and Its Derivatives
Thioglycine in Peptide and Protein Chemistry Research
The incorporation of this compound into peptides introduces a thioamide bond, which has distinct chemical and physical properties compared to a standard amide bond. nih.gov This substitution has proven to be a valuable tool in peptide and protein chemistry.
Affinity chromatography is a powerful purification technique based on specific binding interactions between a molecule of interest and a ligand immobilized on a solid matrix. bio-rad.combio-rad.comasm.org Common strategies involve the use of affinity tags like polyhistidine (His-tag) or glutathione-S-transferase (GST-tag), or the immobilization of antibodies or specific small molecules to capture a target protein. researchgate.netnih.gov Elution of the target molecule is often achieved by changing the pH, sometimes using a glycine-based buffer. bio-rad.com While the principles of affinity chromatography are well-established for a variety of ligands, the specific utilization of this compound as an immobilized ligand for affinity purification is not extensively documented in the reviewed scientific literature.
The synthesis of peptides containing this compound is a key area of research for modulating their structure and function. thermofisher.com The introduction of a thioamide linkage in place of a standard peptide bond can significantly alter a peptide's properties. The thioamide bond has different hydrogen bonding capabilities and conformational preferences, which can be leveraged to study protein folding, stability, and protein-protein interactions. nih.gov
A notable strategy in solid-phase peptide synthesis is the use of this compound as the C-terminal residue. This placement helps to prevent racemization, an undesirable process where the stereochemistry of the amino acid is lost, during the condensation of peptide segments. researchgate.net
Furthermore, the incorporation of this compound has been explored to create synthetic peptides with modified biological activities. An example is beta-endorphinyl-thioglycine, a synthetic derivative of the natural opioid peptide beta-endorphin. ethz.ch In this molecule, the inclusion of this compound and other modifications can alter the peptide's stability, potency, and how it interacts with opioid receptors, which is crucial for pain modulation. ethz.ch Another example from research is the synthesis of [1-deamino-9-thioglycine]oxytocin, demonstrating the application of this compound in modifying peptide hormones. openaccessjournals.com This approach provides a practical tool for chemical biologists to precisely introduce a thioamide bond into a peptide backbone to create novel molecular probes and potential therapeutics.
Utilization in Affinity Chromatography
This compound in Enzyme Mechanism Elucidation and Protein Engineering
This compound and its related enzymes and modifications are central to investigating complex biochemical processes. Its study provides insight into enzyme mechanisms and the critical roles of post-translational modifications.
ThiO, or glycine (B1666218) oxidase, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that is essential for the biosynthesis of thiamine (B1217682) (Vitamin B1). researchgate.net It catalyzes the oxidative deamination of glycine to yield glyoxylate, ammonia, and hydrogen peroxide. researchgate.net Structural and mechanistic studies of ThiO have revealed key aspects of its function.
The enzyme from Bacillus subtilis is a homotetramer, and structural analysis supports a hydride transfer mechanism for its catalytic action. In contrast, the ThiO from Pseudomonas putida has a monomeric structure and shows a preference for glycine as its substrate, unlike the B. subtilis enzyme which prefers D-proline.
ThiO from Bacillus licheniformis is also capable of oxidizing the herbicide glyphosate, an activity that could be harnessed in agricultural biotechnology to develop herbicide-resistant crops. researchgate.net The enzyme exhibits optimal activity at a pH of 8.5 and a temperature of 40°C. researchgate.net The versatility of ThiO is further demonstrated by its ability to act on various other amines and D-amino acids, such as sarcosine (B1681465) and D-alanine.
Table 1: Properties and Kinetic Parameters of Glycine Oxidase (ThiO) from Different Bacterial Sources
| Property | Bacillus subtilis | Bacillus licheniformis researchgate.net | Pseudomonas putida |
| Quaternary Structure | Homotetramer | Not Specified | Monomer |
| Optimal pH | 8.0 | 8.5 | Not Specified |
| Optimal Temperature | 45°C | 40°C | Not Specified |
| Preferred Substrate | D-proline | Glycine | Glycine |
| kcat (Glycine) | 1.3 s⁻¹ | 0.31 s⁻¹ | Not Specified |
| KM (Glycine) | 1.1 mM | 0.9 mM | Not Specified |
| Other Substrates | Sarcosine, N-ethylglycine, D-alanine, D-valine, D-methionine, Glyphosate | Various amines, D-amino acids, Glyphosate | Not Specified |
One of the most significant areas of this compound research is its role as a rare post-translational modification (PTM) in the enzyme methyl-coenzyme M reductase (MCR). nih.gov MCR is a key enzyme in the metabolic pathways of methane-producing and methane-consuming archaea. In this enzyme, a specific glycine residue is converted to a this compound, meaning its amide bond is changed to a thioamide.
Genetic and mass spectrometric studies have demonstrated that this thioamidation is carried out by proteins encoded by the ycaO and tfuA genes. bio-rad.comnih.gov When these genes are deleted in the archaeon Methanosarcina acetivorans, MCR is produced with a standard glycine instead of this compound.
The functional consequence of this modification is profound. While the this compound PTM is not absolutely essential for the enzyme's catalytic activity, its absence leads to significant growth defects, particularly on substrates with low energy yields and at elevated temperatures. This suggests that the primary role of the this compound modification is not direct participation in catalysis but rather the stabilization of the protein's secondary structure near the active site. nih.gov This structural integrity is crucial for the enzyme's stability and optimal function under physiologically stressful conditions.
While the structural role is strongly supported, other catalytic functions for the this compound residue have been proposed, including:
Facilitating the deprotonation of coenzyme B by lowering the pKa of a sulfhydryl group. bio-rad.com
Serving as an intermediate electron carrier. bio-rad.com
Playing a role in coupling the enzyme's two active sites through cis-trans isomerization.
Research also indicates that there are functional interactions between the this compound modification and other PTMs present in MCR, such as S-methylcysteine and 5-(S)-methylarginine, highlighting a complex regulatory network that fine-tunes the enzyme's function.
Structural and Mechanistic Investigations of ThiO (Glycine Oxidase)
Research on this compound in Organosulfur Compound Chemistry
As a member of the organosulfur compound family, this compound itself is a subject of fundamental chemical research. It is defined as the thiolacid analogue of glycine, containing a thiocarboxylic S-acid functional group. thermofisher.com
Computational chemistry has been employed to study the molecule's properties. Using methods like Density Functional Theory (DFT) and MP2, researchers have performed conformational analyses of this compound to understand the stability of its different spatial arrangements and the nature of its intramolecular hydrogen bonds. These theoretical studies provide fundamental insights into its structure and reactivity, drawing comparisons to its well-studied oxygen counterpart, glycine.
In the field of medicinal chemistry, this compound is investigated as a hydrogen sulfide (B99878) (H₂S) donor. H₂S is a gasotransmitter with a range of physiological roles. This compound is stable but can be triggered by bicarbonate to release H₂S. This property has been shown to induce vasorelaxation in mouse aortic rings, indicating its potential for development as a cardioprotective agent. The ability to release H₂S makes this compound and its derivatives interesting candidates for therapeutic applications aimed at modulating inflammatory and oxidative stress-related pathways.
Application as Building Blocks in Heterocyclic Compound Synthesis
This compound and its derivatives have emerged as valuable synthons in organic synthesis, particularly in the construction of heterocyclic frameworks. The inherent functionalities of this compound—a thiol group, an amino group, and a carboxylic acid moiety—provide multiple reactive centers for cyclization reactions. This versatility allows for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry. openaccessjournals.commsesupplies.com The strategic manipulation of these functional groups enables chemists to forge various ring systems, including thiazoles, thiophenes, and benzothiazines.
Synthesis of 1,4-Benzothiazines
A notable application of this compound derivatives is in the synthesis of 1,4-benzothiazine structures. Research has shown that certain this compound-containing molecules can undergo intramolecular cyclization to form these bicyclic heterocycles. For instance, 2-bromo-3-(cystein-S-ylglycyl)hydroquinone, a derivative of this compound, readily undergoes an intramolecular cyclization to produce a 1,4-benzothiazine derivative that retains the glycine portion of the original molecule. nih.gov This transformation proceeds via an intramolecular 1,4-Michael addition, where the cysteine residue's sulfur atom attacks the quinone ring system that is formed upon initial oxidation. nih.gov This cyclization reaction is significant as it represents a pathway for the metabolism and potential detoxification of reactive quinone species in biological systems. nih.gov
Synthesis of Thiazoles
The thiazole (B1198619) ring is a common motif in many biologically active compounds. The synthesis of thiazoles often involves the reaction between a thioamide and an α-halocarbonyl compound, a process known as the Hantzsch thiazole synthesis. youtube.comfigshare.com this compound, or its derivatives, can serve as the thioamide precursor in such syntheses.
One established method involves the reaction of α-amido-β-ketoesters with a sulfurizing agent like Lawesson's reagent to create the 1,3-thiazole core. organic-chemistry.org By starting with a glycine derivative, this method can be adapted to produce thiazoles bearing an amino acid-like substituent. The thioamide functionality, generated in situ from the amide, readily reacts with the neighboring ketone to form the five-membered thiazole ring. This approach is valuable for creating libraries of substituted thiazoles for drug discovery programs. organic-chemistry.org
Synthesis of Thiophenes
Thiophenes are another important class of sulfur-containing heterocycles with wide applications, from pharmaceuticals to organic electronics. mdpi.comwikipedia.org this compound derivatives can be employed as building blocks for substituted thiophenes. A method analogous to the Hinsberg thiophene (B33073) synthesis has been developed using synthons derived from thioglycolic acid, a close structural relative of this compound. researchgate.net In this approach, a support-bound thioglycolic acid derivative reacts with an α-dicarbonyl compound (an aril) to yield highly pure thiophenes. researchgate.net This strategy can be extended to this compound derivatives, allowing for the introduction of an amino acid moiety onto the thiophene ring, thereby creating novel compounds for biological screening.
The versatility of this compound and its derivatives as precursors for heterocyclic compounds is summarized in the table below, highlighting the diversity of achievable structures.
Table 1: Heterocyclic Compounds Synthesized from this compound and Related Precursors
| Heterocyclic System | Precursor/Synthon | Reaction Type | Ref. |
|---|---|---|---|
| 1,4-Benzothiazine | 2-bromo-3-(cystein-S-ylglycyl)hydroquinone | Intramolecular 1,4-Michael Addition | nih.gov |
| 1,3-Thiazole | Glycine-derived α-amido-β-ketoester | Hantzsch-type synthesis (via thioamide) | organic-chemistry.org |
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| 1,4-Benzothiazine |
| 1,3-Thiazole |
| 2-bromo-3-(cystein-S-ylglycyl)hydroquinone |
| Lawesson's reagent |
| Thiazole |
| This compound |
| Thioglycolic acid |
Analytical Methodologies for Thioglycine Detection and Characterization
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the metabolism and structure of molecules in cells and organs. nih.gov It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). mdpi.com This makes it an invaluable tool for the structural elucidation of organic compounds like thioglycine. researchgate.net
In the context of thioamides, NMR spectroscopy reveals significant chemical shift differences compared to their amide counterparts. Specifically, the ¹³C NMR chemical shift of the thioamide carbonyl carbon is observed approximately 30 ppm downfield, in the range of 200–210 ppm, relative to the corresponding amide resonance. nih.gov This substantial downfield shift is a key diagnostic marker for the presence of a thioamide group.
Various one-dimensional (1D) and two-dimensional (2D) NMR techniques, including COSY, NOESY, HSQC, and HMBC, are employed to fully characterize the structure of complex molecules. mdpi.com While specific NMR data for this compound is not extensively detailed in the provided results, the principles of NMR applied to thioamides strongly suggest its utility in confirming the structure of this compound and studying its conformational dynamics. nih.govmdpi.comresearchgate.net
Mass Spectrometry for Thioamidation Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.net It has proven to be a valuable tool for studying the tautomerism of thioamides in the gas phase. researchgate.net The analysis of mass spectra can help assign specific fragmentations to different tautomeric forms (the thioamide and thioimidol forms) and even determine the heats of tautomerization. researchgate.net
In the analysis of natural products containing thioamides, mass spectrometry is crucial for identifying thioamidation. For example, the replacement of an oxygen atom with a sulfur atom results in a mass increase of approximately 15.9772 Da. nih.gov This precise mass difference allows for the confident identification of thioamidation over other modifications like oxidation or hydroxylation. nih.gov
Different ionization techniques and mass analyzers, such as electrospray ionization (ESI) coupled with an ion trap mass spectrometer, are used to analyze thioamide-containing compounds. asm.org The fragmentation patterns observed in the mass spectrum provide structural information. For instance, studies on the degradation of thioacetamide (B46855) have used GC-MS to identify metabolites, where the mass spectrum of a product was compared to that of a synthesized standard for confirmation. asm.org
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. advancechemjournal.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. advancechemjournal.comwikipedia.org It is widely applied in various fields, including pharmaceuticals and biotechnology, for the analysis of a wide variety of compounds. advancechemjournal.com The principle of HPLC involves injecting a small volume of a liquid sample into a column packed with a stationary phase. A pressurized liquid mobile phase moves the sample through the column, and separation occurs based on the differential interactions of the components with the stationary phase. wikipedia.org
For the analysis of this compound and related compounds, HPLC is an essential tool. researchgate.netcore.ac.uk For instance, HPLC with post-column reaction and fluorimetric detection has been utilized for the analysis of compounds like this compound and thiovaline. researchgate.net The versatility of HPLC allows for different modes of separation, such as reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar. advancechemjournal.com This adaptability makes it suitable for a broad range of analytes. The goal of an HPLC method is to separate and quantify the main drug, impurities, and any intermediates or degradants. advancechemjournal.com
Table 1: HPLC System Components and Their Functions
| Component | Function |
|---|---|
| Solvent Reservoir | Holds the mobile phase. wikipedia.org |
| Pump | Delivers the mobile phase at a high, constant pressure. wikipedia.org |
| Injector | Introduces the sample into the mobile phase stream. wikipedia.org |
| Column | Contains the stationary phase where separation occurs. wikipedia.org |
| Detector | Senses the separated components as they elute from the column. wikipedia.org |
| Data System | Processes the detector signal and generates a chromatogram. wikipedia.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Thiol Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a primary tool for the analysis of volatile and semi-volatile compounds. mdpi.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase lining the column. The separated components then enter the mass spectrometer, where they are ionized and detected.
While direct GC-MS analysis of a non-volatile compound like this compound is challenging, the technique is highly relevant for the analysis of related volatile thiol compounds. nih.govfrontiersin.org For many polyfunctional thiols, which are often highly reactive and present at ultra-trace concentrations, derivatization is employed prior to GC-MS analysis to improve their stability and chromatographic behavior. nih.gov For example, pentafluorobenzyl (PFB) derivatives of thiols have been used to achieve good linearity and low detection limits. nih.gov
The GC-MS method involves optimizing several parameters, including the temperature gradient of the oven, the type of column, and the mass spectrometer settings (e.g., scan mode or selected ion monitoring, SIM). mdpi.com For instance, a method for determining sulfur-containing compounds in human saliva involved sample deproteinization, disulfide reduction, and derivatization before GC-MS analysis. mdpi.com The identification of compounds is confirmed by their retention times and the mass spectra of the eluting peaks. mdpi.com
Table 2: Example GC-MS Parameters for Thiol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent DB-5 (30 m × 0.25 mm × 0.5 μm) | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Carrier Gas | Helium | mdpi.com |
| Oven Program | Initial 146°C for 5 min, ramp to 200°C, then to 300°C | mdpi.com |
| MS Detector Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
Advanced Analytical Detection Methodologies for Thiol-Containing Species
The detection and characterization of thiol-containing compounds, such as this compound, are critical in various scientific fields. Advanced analytical methodologies offer enhanced sensitivity, selectivity, and efficiency compared to traditional techniques. These methods are pivotal for understanding the roles of thiols in biological systems and for their quantification in diverse matrices. This section explores two such advanced approaches: nanoparticle-enhanced colorimetric detection and droplet-based microfluidics.
Nanoparticle-Enhanced Colorimetric Detection
Nanoparticle-enhanced colorimetric detection has emerged as a powerful tool for the analysis of thiol-containing species. This method leverages the unique optical properties of metallic nanoparticles, most commonly gold (AuNPs) and silver nanoparticles (AgNPs), which exhibit intense surface plasmon resonance (SPR) bands. The presence of thiols can induce the aggregation of these nanoparticles, leading to a distinct color change that can be observed with the naked eye and quantified using spectrophotometry.
The underlying principle of this detection method is the strong affinity between the thiol group (-SH) and the surface of the noble metal nanoparticles. nih.gov When a thiol-containing compound like this compound is introduced into a solution of dispersed nanoparticles, the thiol groups bind to the nanoparticle surface. This interaction can displace the stabilizing agents on the nanoparticle surface, leading to the aggregation of the nanoparticles. The aggregation causes a shift in the SPR band to longer wavelengths, resulting in a color change, typically from red to blue for AuNPs. nih.govresearchgate.net
The rate and extent of this color change can be influenced by the specific structure of the thiol-containing amino acid. For instance, studies on homocysteine, cysteine, and glutathione (B108866) have shown that the reactivity and, consequently, the rate of color change can differ significantly among these molecules. nih.gov The reactivity is believed to involve the encapsulation of the nanoparticles by the thiol-containing amino acids, followed by crosslinking of the encapsulating shells. nih.gov This differential reactivity suggests that nanoparticle-based colorimetric methods can be tailored for the selective detection of specific thiols.
Research has demonstrated the successful application of this principle for the detection of various biothiols. For example, a colorimetric sensor array using three types of surface-engineered AuNPs was developed to detect and discriminate between different biological thiols like cysteine and glutathione. researchgate.net While specific studies focusing exclusively on this compound are limited, the fundamental chemistry of the thiol group suggests that this methodology is applicable to its detection. The table below summarizes findings for the detection of related thiol-containing compounds using nanoparticle-based colorimetric assays.
| Analyte | Nanoparticle Used | Principle | Detection Limit | Reference |
| Cysteine | Gold Nanoparticles | Aggregation-induced color change | Not Specified | researchgate.net |
| Homocysteine | Gold Nanoparticles | Aggregation-induced color change | Not Specified | nih.gov |
| Glutathione | Gold Nanoparticles | Aggregation-induced color change | Not Specified | nih.gov |
| Thioglycolic Acid | Gold Nanoparticles | Conjugate formation for Pb2+ detection | 9.5 µg/mL (for Pb2+) | rsc.org |
Table 1: Examples of Nanoparticle-Enhanced Colorimetric Detection of Thiol-Containing Compounds
Droplet-Based Microfluidics in Chemical Analysis
Droplet-based microfluidics represents a significant advancement in chemical analysis, offering high-throughput screening, low sample and reagent consumption, and precise control over reaction conditions. elveflow.com This technology utilizes the generation of discrete, picoliter to nanoliter-sized droplets within an immiscible carrier fluid, typically oil. Each droplet can be considered an independent microreactor, allowing for thousands of parallel experiments to be conducted rapidly. elveflow.com
In the context of thiol analysis, droplet-based microfluidics can be coupled with various detection methods, including fluorescence and colorimetry, to quantify thiol-containing species. A microfluidic chip can be designed to automate the entire analytical workflow, including sample and reagent metering, mixing, incubation, and detection. elveflow.comdergipark.org.tr
For instance, a microchip capillary electrophoresis (CE) method has been developed for the quantification of thiols like mercaptoethanoic acid and 2-mercaptopropionic acid in consumer products. nih.gov In this method, the thiols are first derivatized with a fluorogenic reagent, and the resulting fluorescent derivatives are then separated and detected within the microfluidic device. nih.gov This approach offers rapid analysis times, with separations achieved in as little as 20 seconds. nih.gov
While direct applications of droplet-based microfluidics for the analysis of this compound are not extensively documented, the versatility of this platform makes it highly suitable for such purposes. The principles of derivatization and detection used for other thiols can be adapted for this compound. The high-throughput nature of droplet-based systems would be particularly advantageous for screening libraries of compounds or for studying the kinetics of reactions involving this compound.
The table below outlines the performance characteristics of a microfluidic CE method for the analysis of related thiol compounds.
| Analyte | Derivatizing Reagent | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Mercaptoethanoic Acid | SBD-F | Fluorescence | 2 µM | 6 µM | nih.gov |
| 2-Mercaptopropionic Acid | SBD-F | Fluorescence | 2 µM | 6 µM | nih.gov |
Table 2: Performance of a Microfluidic CE Method for Thiol Analysis
The integration of advanced analytical methodologies like nanoparticle-enhanced colorimetric detection and droplet-based microfluidics holds great promise for the sensitive and efficient analysis of this compound and other thiol-containing compounds. Further research is needed to develop and validate specific assays for this compound using these powerful platforms.
Historical Trajectory and Evolution of Thioglycine Research
Early Investigations into Thioamino Acids and Their Significance
The journey into the world of thioamino acids, a class of compounds to which thioglycine belongs, began with early explorations into sulfur-containing amino acids. The discovery and characterization of methionine and cysteine were pivotal moments that opened the door to understanding the crucial structural and metabolic roles of these molecules in proteins. nih.gov These initial studies laid the groundwork for investigating other sulfur-containing organic compounds and their potential significance in biological systems. nih.gov
Early research also delved into the prebiotic synthesis of sulfur-containing organic compounds, suggesting that molecules like thioamino acids could have formed under primitive Earth conditions. nih.gov This line of inquiry highlights the fundamental importance of sulfur-containing compounds in the origins of life and the subsequent evolution of metabolic pathways. nih.gov The recognition of thioamino acids' roles in these fundamental processes spurred further interest in synthesizing and studying novel derivatives, including this compound.
The table below summarizes key milestones in the early investigation of thioamino acids:
| Year | Milestone | Significance |
| 1926 | Report on the distribution of a new thioamino acid. oup.com | Indicated the natural occurrence and diversity of thioamino acids. oup.com |
| 1928 | Methionine isolated and structure determined. nih.gov | Established the existence and chemical nature of a key sulfur-containing amino acid. nih.gov |
| 1936 | Biochemical role of methionine and cysteine recognized. nih.gov | Highlighted the structural importance of sulfur amino acids in proteins. nih.gov |
| 1958 | Stanley Miller's experiment on prebiotic synthesis of sulfur-containing compounds. nih.gov | Provided evidence for the abiotic origin of thioamino acids on the primitive Earth. nih.gov |
Evolution of Synthetic Methodologies over Time
The synthesis of thioamino acids and their derivatives has evolved significantly over the years, driven by the need for more efficient and versatile methods to create these valuable compounds for research and various applications. Early synthetic efforts often relied on classical organic chemistry reactions, such as the Strecker synthesis, which was used in the initial synthesis of methionine. nih.gov
Over time, more sophisticated and specialized methods were developed. The development of solid-phase peptide synthesis revolutionized the creation of peptides containing modified amino acids, including thioamino acids. reading.ac.ukd-nb.info This technique allows for the sequential addition of amino acids to a solid support, simplifying the purification process and enabling the synthesis of complex peptides. d-nb.info
More recently, enzymatic and chemo-enzymatic strategies have emerged as powerful tools for thioamide formation. researchgate.netnih.gov For instance, the discovery of the YcaO enzyme family and its role in the biosynthesis of thioamide-containing natural products has opened up new avenues for the enzymatic synthesis of this compound-containing peptides. researchgate.netelifesciences.orgnih.gov These biocatalytic approaches offer high specificity and milder reaction conditions compared to traditional chemical methods. The evolution of these synthetic methodologies has been crucial in advancing the study of this compound and its applications.
The table below presents a timeline of the evolution of key synthetic methodologies relevant to this compound:
| Era | Methodology | Description |
| Early 20th Century | Strecker Synthesis | A method for synthesizing amino acids from aldehydes, ammonia, and hydrogen cyanide. nih.gov |
| Mid-20th Century | Phosphodiester & Phosphotriester Approaches | Early methods for oligonucleotide synthesis that laid the groundwork for later solid-phase techniques. d-nb.info |
| Late 20th Century | Solid-Phase Peptide Synthesis | A technique where peptides are assembled on a solid support, facilitating the incorporation of modified amino acids. reading.ac.ukd-nb.info |
| 21st Century | Enzymatic Synthesis (e.g., YcaO-mediated) | Utilization of enzymes to catalyze the formation of thioamide bonds with high specificity. researchgate.netelifesciences.orgnih.gov |
| 21st Century | Isonitrile-Mediated Amidation | A chemical method for forming peptide bonds involving thioamino acids, useful in the synthesis of complex molecules like oxytocin (B344502). nih.gov |
Shifting Paradigms in Understanding this compound's Biological Functions
The understanding of this compound's biological functions has undergone a significant transformation. Initially, research into thioamino acids focused on their fundamental roles as building blocks of proteins and their involvement in metabolic pathways. nih.gov However, the discovery of this compound as a post-translational modification in the enzyme methyl-coenzyme M reductase (MCR) in methanogenic archaea marked a paradigm shift. elifesciences.orgpnas.org This finding revealed that this compound could be incorporated into proteins after their synthesis, bestowing unique properties upon them. nih.gov
Early hypotheses about the function of this this compound modification in MCR suggested roles in facilitating catalysis, such as deprotonating coenzyme B or acting as an electron carrier. nih.gov Another theory proposed that the cis-trans isomerization of the thioamide bond could be involved in the enzyme's mechanism. elifesciences.org
More recent studies, however, have challenged the idea that this compound is essential for the catalytic activity of MCR. nih.govnih.gov Genetic deletion studies in Methanosarcina acetivorans showed that while the absence of this compound formation led to growth defects under certain conditions (e.g., at elevated temperatures), it did not completely abolish enzyme activity. elifesciences.orgnih.gov This has led to the current understanding that the this compound modification likely plays a role in fine-tuning the enzyme's properties, such as stabilizing the protein structure near the active site, rather than being absolutely required for catalysis. nih.govnih.gov Furthermore, research has also explored the potential of this compound and other thioamino acids as hydrogen sulfide (B99878) (H₂S) donors, suggesting a role in cellular signaling and vasorelaxation. nih.govresearchgate.net
The table below illustrates the evolution of thought on this compound's biological functions:
| Time Period | Prevailing Understanding | Key Evidence |
| Early Research | Fundamental building block and metabolic intermediate. nih.gov | Based on the established roles of common sulfur-containing amino acids. nih.gov |
| Late 20th Century | Essential catalytic component in MCR. nih.gov | Hypotheses based on the structure of the MCR active site. nih.gov |
| Early 21st Century | Modulator of enzyme stability and function. nih.govnih.gov | Genetic deletion studies showing viable mutants with conditional growth defects. elifesciences.orgnih.gov |
| Contemporary View | Multifaceted roles including protein stabilization and H₂S donation. nih.govnih.govnih.gov | In vitro and in vivo studies demonstrating diverse physiological effects. nih.govresearchgate.net |
Integration and Impact of Computational Chemistry in this compound Studies
Computational chemistry has become an indispensable tool in the study of this compound, providing insights that are often difficult to obtain through experimental methods alone. mtu.eduwikipedia.org These computational approaches allow researchers to model the structure, properties, and reactivity of this compound and its derivatives at the molecular level. asianpubs.org
One of the key applications of computational chemistry in this field is conformational analysis. asianpubs.org By using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), scientists can predict the most stable three-dimensional structures of the this compound molecule and calculate the energy barriers for the interconversion between different conformers. asianpubs.org This information is crucial for understanding how this compound interacts with other molecules, including biological receptors.
The table below highlights the key contributions of computational chemistry to this compound research:
| Computational Method | Application in this compound Research | Key Insights |
| Density Functional Theory (DFT) | Conformational analysis and vibrational frequency calculations. asianpubs.org | Prediction of the most stable conformers and understanding of intramolecular interactions. asianpubs.org |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy conformational analysis. asianpubs.org | Refinement of the energetic landscape of this compound conformers. asianpubs.org |
| Ab initio Calculations | Investigation of electronic structure and bonding. nih.gov | Elucidation of the increased rotational barrier in the thioamide bond compared to the amide bond. nih.gov |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of this compound-containing peptides. rsc.org | Understanding how this compound incorporation influences peptide structure and flexibility. rsc.org |
| Homology Modeling | Predicting the three-dimensional structure of proteins containing this compound. rsc.org | Generating structural models to guide experimental studies on protein function. rsc.org |
Future Research Directions and Emerging Paradigms for Thioglycine
Complete Elucidation of Biosynthetic Mechanisms and Associated Enzymes
The biosynthesis of thioglycine in MCR is known to involve the proteins YcaO and TfuA. frontiersin.org Genetic studies in Methanosarcina acetivorans have demonstrated that the deletion of the genes encoding these proteins, ycaO and tfuA, results in the absence of the this compound modification, with glycine (B1666218) being present instead. nih.govelifesciences.orgnih.gov This confirmed the hypothesis that these genes are essential for the thioamidation of glycine. frontiersin.orgnih.gov The proposed mechanism, analogous to the biosynthesis of thioamide-containing natural products like thioviridamide, involves an ATP-dependent reaction. nih.govelifesciences.orgpnas.org In vitro reconstitution experiments have further supported this, showing that YcaO and TfuA from M. acetivorans can catalyze peptide backbone thioamidation on a synthetic peptide derived from the MCR α-subunit. acs.org
However, the precise molecular functions of YcaO and TfuA in this process require further clarification. While YcaO is believed to catalyze the ATP-dependent activation of the peptide backbone, the exact role of TfuA is less clear, with hypotheses suggesting it may be involved in sulfide (B99878) delivery. acs.orgnih.gov Future research should focus on detailed structural and mechanistic studies of the YcaO-TfuA complex with its McrA substrate to fully dissect the catalytic cycle. Understanding the source of sulfur and the mechanism of its transfer to the activated glycine residue is a critical next step.
Deeper Mechanistic Understanding of this compound's Roles in Enzymatic Catalysis
The functional significance of the this compound residue in MCR catalysis remains a topic of debate, with several hypotheses proposed. One early suggestion was that the thioamide group facilitates the deprotonation of coenzyme B (CoB) by lowering the pKa of its sulfhydryl group. frontiersin.orgnih.gov Another proposal posited that this compound could act as an intermediate electron carrier. frontiersin.orgnih.gov A third hypothesis involves the potential for cis-trans isomerization of the thioamide bond during catalysis, which could play a role in coupling the two active sites of the enzyme. nih.gov
However, more recent evidence from studies on M. acetivorans mutants lacking the this compound modification suggests that it may not be directly essential for catalysis. elifesciences.orgmdpi.com These mutants were viable, although they exhibited significant growth defects under certain conditions, such as on substrates with low free-energy yields and at elevated temperatures. elifesciences.orgnih.govosti.gov This has led to the current leading hypothesis that this compound's primary role is to enhance the structural stability of the MCR active site. nih.govelifesciences.orgnih.gov Future research should employ a combination of advanced spectroscopic techniques, rapid kinetics, and computational modeling to definitively probe the electronic and structural dynamics of the active site with and without the this compound modification. This will be crucial to differentiate between a direct catalytic role and a stabilizing structural function.
Advanced Computational Modeling for Predictive Insights into this compound Reactivity
Computational modeling offers a powerful tool to complement experimental studies and provide predictive insights into the reactivity and function of this compound. schrodinger.com Quantum-mechanical molecular dynamics (QMD) simulations, for example, can provide atomistic details of chemical reactions within the enzyme's active site. chemrxiv.org Such simulations could be employed to investigate the proposed mechanistic roles of this compound, such as its effect on the pKa of CoB or its potential as an electron carrier. frontiersin.orgnih.gov
Furthermore, computational methods can be used to model the structural and dynamic effects of the thioamide substitution. researchgate.net For instance, modeling can help to understand how the different steric and electronic properties of a thioamide compared to an amide bond influence the local protein conformation and its interactions with other residues and substrates. acs.org Future computational studies should focus on developing more accurate force fields for thioamides and employing advanced simulation techniques to explore the conformational landscape of the MCR active site. escholarship.org These models can then be used to predict the effects of mutations and other PTMs on this compound's function, guiding future experimental work.
Exploration of Novel Chemical Applications for this compound and its Derivatives
Beyond its role in MCR, the unique properties of the thioamide bond suggest that this compound and its derivatives could have broader chemical applications. Thioamides are known to have different electronic and steric properties compared to amides, which can be exploited in various chemical contexts. acs.org For example, N-Acetylthis compound S-ethyl ester is used as a flavoring agent in the food industry. ontosight.ai
The synthesis of this compound-containing peptides has been explored, with derivatives of oxytocin (B344502) containing this compound showing altered pharmacological properties. acs.org The development of synthetic methodologies for incorporating this compound and other thioamides into peptides and other molecules is an active area of research. researchgate.netmdpi.com Future work could focus on creating novel this compound-based compounds with applications in materials science, catalysis, or as therapeutic agents. ontosight.ai For instance, the altered hydrogen bonding and conformational properties of thioamides could be used to design new biomaterials or to modulate the activity of bioactive peptides.
Development of Innovative Analytical Probes and Detection Platforms
The development of new analytical tools is crucial for advancing our understanding of this compound and other thiols in biological systems. nih.gov Currently, the detection of this compound in proteins relies heavily on mass spectrometry. nih.govnih.gov While powerful, this technique requires sample destruction and may not be suitable for in vivo studies.
Future research should focus on the development of selective, non-invasive probes for the detection of this compound. This could involve the design of fluorescent probes that specifically react with the thioamide group, allowing for its visualization in living cells. mdpi.com The development of such probes would be invaluable for studying the dynamics of this compound modification and its response to cellular stress. Additionally, new analytical platforms based on techniques like surface-enhanced Raman spectroscopy or electrochemical sensors could provide highly sensitive and specific detection of this compound and its derivatives in complex biological samples. atamanchemicals.comlelelab.org
Q & A
Q. How to ensure ethical rigor when using this compound in animal studies?
- Framework : Adhere to ARRIVE guidelines for reporting. Conduct power analyses to minimize sample sizes. Include sham controls and blinded outcome assessments. Consult institutional ethics committees for protocol approval .
Data Analysis & Reporting
Q. How should researchers document this compound’s experimental protocols for reproducibility?
- Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail synthesis steps, instrument calibration, and statistical code in supplementary materials. Use platforms like Zenodo for raw data deposition .
Q. What criteria distinguish high-quality vs. low-quality this compound research publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
